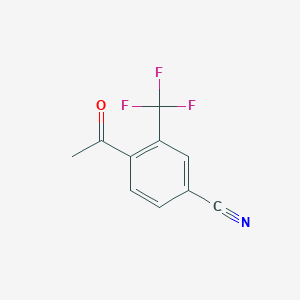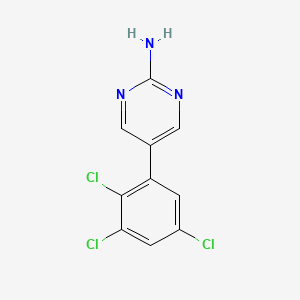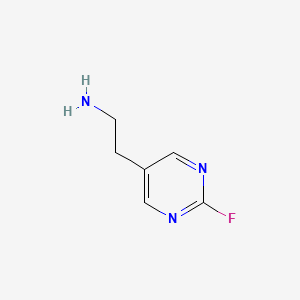
2-(2-Fluoropyrimidin-5-yl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Fluoropyrimidin-5-yl)ethanamine is an organic compound with the molecular formula C6H8FN3 It is a derivative of pyrimidine, a nitrogen-containing heterocycle, and features a fluorine atom at the 2-position of the pyrimidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Fluoropyrimidin-5-yl)ethanamine typically involves the fluorination of a pyrimidine precursor followed by amination. One common method includes the reaction of 2-chloropyrimidine with a fluorinating agent such as Selectfluor to introduce the fluorine atom at the desired position. The resulting 2-fluoropyrimidine is then subjected to nucleophilic substitution with ethylamine under basic conditions to yield this compound .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. For example, the use of immobilized amine transaminase from Vibrio fluvialis in a packed-bed reactor has been reported to facilitate the synthesis of optically pure (S)-1-(5-fluoropyrimidin-2-yl)-ethanamine .
Análisis De Reacciones Químicas
Types of Reactions: 2-(2-Fluoropyrimidin-5-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The pyrimidine ring can be reduced under catalytic hydrogenation conditions.
Substitution: The fluorine atom can be substituted with other nucleophiles such as thiols or amines.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles like sodium thiolate or primary amines in the presence of a base.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its role in enzyme inhibition and as a potential ligand for receptor studies.
Medicine: Explored as an intermediate in the synthesis of pharmaceutical agents, particularly kinase inhibitors.
Industry: Utilized in the development of agrochemicals and materials with specific electronic properties.
Mecanismo De Acción
The mechanism of action of 2-(2-Fluoropyrimidin-5-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and dipole interactions. This compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function .
Comparación Con Compuestos Similares
2-(5-Fluoropyrimidin-2-yl)ethanamine: A positional isomer with similar properties but different biological activity.
2-(Pyridin-2-yl)pyrimidine derivatives: Compounds with a pyridine ring instead of an ethylamine group, exhibiting diverse biological activities.
2,5-Diphenyl-1,3-oxazoline: A compound with a different heterocyclic scaffold but similar applications in medicinal chemistry.
Uniqueness: 2-(2-Fluoropyrimidin-5-yl)ethanamine is unique due to its specific fluorine substitution, which imparts distinct electronic properties and enhances its interaction with biological targets. This makes it a valuable compound for developing selective inhibitors and other bioactive molecules.
Propiedades
Fórmula molecular |
C6H8FN3 |
|---|---|
Peso molecular |
141.15 g/mol |
Nombre IUPAC |
2-(2-fluoropyrimidin-5-yl)ethanamine |
InChI |
InChI=1S/C6H8FN3/c7-6-9-3-5(1-2-8)4-10-6/h3-4H,1-2,8H2 |
Clave InChI |
KJVHTMULNMWLJI-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC(=N1)F)CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


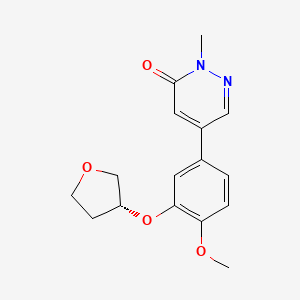

![5,6,7,8-Tetrahydro-2H-thiopyrano[3,2-c]pyridin-4(3H)-one hydrochloride](/img/structure/B13092655.png)
![1-[(4-Bromothiophen-2-yl)methyl]cyclobutane-1-carbaldehyde](/img/structure/B13092658.png)


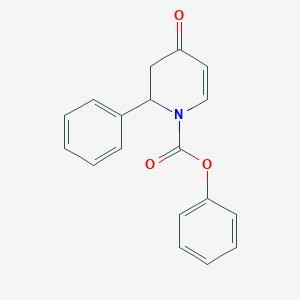
![[2-Oxo-3-(2-trifluoromethylphenoxy)-propyl]-phosphonic acid dimethyl ester](/img/structure/B13092689.png)
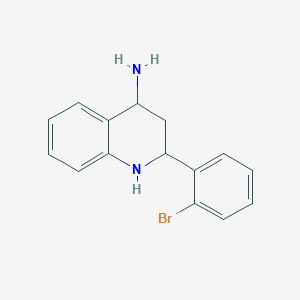
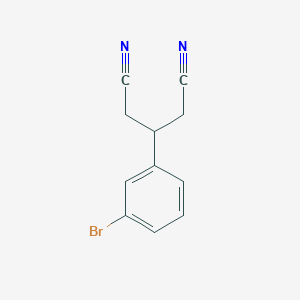
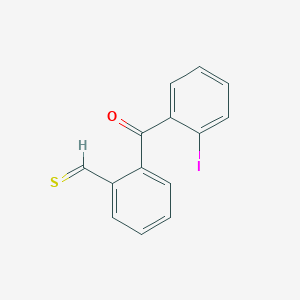
![6-(1-Aminoethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one hydrochloride](/img/structure/B13092710.png)
